Cas no 2361643-54-9 (2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1))

2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- EN300-7434335
- 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride
- 2361643-54-9
- 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride
- 2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1)
-
- インチ: 1S/C12H18N2O.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2;1H
- InChIKey: YPHAYDAXQRNQRN-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCNCC2)ON=C2CCCCC=12.Cl
計算された属性
- せいみつぶんしりょう: 242.1185909g/mol
- どういたいしつりょう: 242.1185909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 216
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028KXW-1g |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazolehydrochloride |
2361643-54-9 | 95% | 1g |
$2030.00 | 2025-02-16 | |
Aaron | AR028KXW-250mg |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazolehydrochloride |
2361643-54-9 | 95% | 250mg |
$1017.00 | 2025-02-16 | |
Aaron | AR028KXW-500mg |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazolehydrochloride |
2361643-54-9 | 95% | 500mg |
$1587.00 | 2025-02-16 | |
1PlusChem | 1P028KPK-1g |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazolehydrochloride |
2361643-54-9 | 95% | 1g |
$1864.00 | 2024-05-23 | |
Aaron | AR028KXW-10g |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazolehydrochloride |
2361643-54-9 | 95% | 10g |
$8641.00 | 2023-12-15 | |
Enamine | EN300-7434335-2.5g |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride |
2361643-54-9 | 95.0% | 2.5g |
$2856.0 | 2025-03-11 | |
Enamine | EN300-7434335-1.0g |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride |
2361643-54-9 | 95.0% | 1.0g |
$1458.0 | 2025-03-11 | |
Enamine | EN300-7434335-0.05g |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride |
2361643-54-9 | 95.0% | 0.05g |
$338.0 | 2025-03-11 | |
1PlusChem | 1P028KPK-100mg |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazolehydrochloride |
2361643-54-9 | 95% | 100mg |
$686.00 | 2024-05-23 | |
1PlusChem | 1P028KPK-50mg |
3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2,1-benzoxazolehydrochloride |
2361643-54-9 | 95% | 50mg |
$480.00 | 2024-05-23 |
2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1)に関する追加情報
Introduction to 2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) and Its Significance in Modern Medicinal Chemistry
The compound with the CAS number 2361643-54-9, specifically named as 2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1), represents a fascinating molecule in the realm of medicinal chemistry. This compound belongs to the benzisoxazole class of heterocyclic aromatic organic compounds, which have garnered significant attention due to their diverse pharmacological properties. The benzisoxazole scaffold is particularly noteworthy for its presence in numerous bioactive molecules, making it a cornerstone in the development of drugs targeting various therapeutic areas.
The structural uniqueness of 2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) lies in its tetrahydropyridine moiety and the piperidine ring substitution at the 3-position. This specific arrangement not only contributes to its distinct chemical properties but also plays a crucial role in determining its biological activity. The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable for further pharmacological investigation and potential therapeutic applications.
In recent years, there has been a surge in research focused on benzisoxazole derivatives due to their potential as scaffolds for drug discovery. The tetrahydro-3-(4-piperidinyl)benzisoxazole derivative has shown promise in several preclinical studies as a modulator of neurological pathways. Its interaction with specific neurotransmitter receptors and ion channels has been explored extensively. For instance, studies suggest that this compound may have a role in modulating dopamine and serotonin pathways, which are implicated in conditions such as depression and anxiety disorders.
Moreover, the pharmacokinetic profile of 2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) has been a subject of intense scrutiny. Researchers have been particularly interested in optimizing its bioavailability and metabolic stability. Advances in computational chemistry and molecular modeling have allowed for the rational design of derivatives with improved pharmacokinetic properties. These efforts have led to the identification of compounds that exhibit enhanced binding affinity and reduced off-target effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tetrahydropyridine ring necessitates careful selection of reagents and catalysts to achieve the desired stereochemistry. Recent innovations in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
One of the most compelling aspects of 2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) is its potential as an antipsychotic or anxiolytic agent. Preclinical data indicate that it may interact with multiple receptor targets involved in mood regulation and cognitive function. The piperidine moiety is particularly important for these interactions as it provides a suitable pharmacophore for binding to central nervous system receptors. This has sparked interest among pharmaceutical companies looking to develop novel treatments for mental health disorders.
Another area where this compound shows promise is in its potential application as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases including neurodegenerative disorders and cardiovascular conditions. Studies have suggested that benzisoxazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The unique structure of 2,1-Benzisoxazole, 4,5,6,7-tetrahydro-3-(4-piperidinyl)-, hydrochloride (1:1) may confer upon it the ability to interact with these enzymes effectively.
The development of new therapeutic agents requires rigorous testing to ensure safety and efficacy before they can be translated into clinical use. Current research on 2,1-Benzisoxazole derivatives is focused on conducting comprehensive preclinical studies to evaluate their pharmacological effects across different disease models. These studies aim to provide a solid foundation for future clinical trials targeting neurological disorders such as Parkinson's disease and Alzheimer's disease.
In conclusion,2,1-Benzisoxazole,4,5,6,7-tetrahydro-3((4-piperidinyl))-,hydrochloride((1:1)) represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activities。The ongoing research into this compound underscores its potential as a therapeutic agent for various neurological disorders。As our understanding of molecular interactions continues to evolve,compounds like this will play an increasingly important role in shaping future treatments。
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